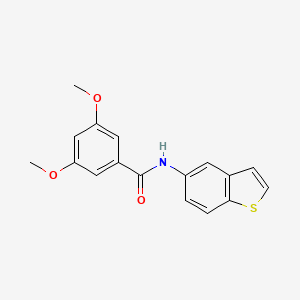

N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-20-14-8-12(9-15(10-14)21-2)17(19)18-13-3-4-16-11(7-13)5-6-22-16/h3-10H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTBMDNUWTXJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide typically involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

Functionalization of the Benzothiophene Core: The benzothiophene core is then functionalized with appropriate substituents.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the functionalized benzothiophene with 3,5-dimethoxybenzoic acid under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced benzothiophene derivatives.

Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Biological Research: It is used as a probe to study biological pathways and molecular targets in various biological systems.

Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit specific kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

N-(3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)benzofuran-5-yl)-3,5-dimethoxybenzamide (Compound 91)

- Structure : Benzofuran core (oxygen-containing) with 3,5-dimethoxyphenyl and 4-methoxyphenyl substituents at positions 2 and 3, respectively, and a 3,5-dimethoxybenzamide group at position 5 .

- Key Differences :

- Heterocycle : Benzofuran (oxygen) vs. benzothiophene (sulfur). Sulfur’s larger atomic size and polarizability may enhance lipophilicity and alter binding kinetics.

- Substituents : Additional 4-methoxyphenyl group on benzofuran increases steric bulk compared to the simpler benzothiophene derivative.

- Synthesis : Both compounds utilize EDC∙HCl and HOBt as coupling agents in DMF, suggesting shared amide bond formation strategies .

N-(benzothiophen-5-yl)benzamide (Unsubstituted Analog)

- Structure : Lacks the 3,5-dimethoxy groups on the benzamide.

- Solubility: Dimethoxy groups increase hydrophobicity (higher logP) compared to the unsubstituted analog.

Physicochemical Properties

Biological Activity

N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene moiety linked to a dimethoxybenzamide structure, which contributes to its unique biological properties. The structural formula can be represented as follows:

This structural configuration is crucial for its interaction with various biological targets.

This compound exhibits multiple mechanisms of action:

- Inhibition of Cyclooxygenase (COX) Enzymes : It has been shown to inhibit COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins. This action suggests potential anti-inflammatory properties.

- Anticancer Activity : The compound has demonstrated efficacy in inhibiting the proliferation of various cancer cell lines, indicating its potential as an anticancer agent. Studies have reported significant reductions in cell viability for A431, A549, and H1299 cancer cells .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Biological Activity | Cell Line/Model | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Anticancer | A431 | 1, 2, 4 | Inhibition of cell proliferation |

| Anticancer | A549 | 1, 2, 4 | Induction of apoptosis |

| Anti-inflammatory | - | - | Inhibition of COX activity |

| Antimicrobial | Various strains | - | Inhibition of microbial growth |

Case Studies and Research Findings

- Antitumor Activity : In a study focused on benzothiazole derivatives, this compound was evaluated alongside other compounds for its ability to induce apoptosis and inhibit tumor cell migration. Results indicated that this compound significantly reduced IL-6 and TNF-α levels in treated cells .

- Inflammatory Response Modulation : Research highlighted the compound's capacity to modulate inflammatory responses by inhibiting COX enzymes. This could lead to therapeutic applications in conditions characterized by chronic inflammation.

- Antimicrobial Efficacy : A separate investigation into the antimicrobial properties revealed that this compound exhibited notable activity against specific bacterial strains, suggesting its potential role in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide, and how do they influence its biological activity?

- The compound features a benzothiophene ring (providing aromaticity and potential π-π interactions) and a 3,5-dimethoxybenzamide group (contributing to hydrogen bonding and steric effects). These moieties enhance interactions with enzymes or receptors, particularly in pathways like inflammation or cancer proliferation .

- Structural influence on activity :

- The benzothiophene core may improve metabolic stability compared to simpler aromatic systems.

- Methoxy groups modulate solubility and electronic properties, affecting binding affinity to hydrophobic enzyme pockets .

Q. What synthetic routes are commonly employed for preparing this compound, and how can reaction conditions be optimized?

- Typical synthesis steps :

Thiazole/Thiadiazole ring formation : Use of 2-aminothiophenol derivatives with carbonyl precursors under basic conditions .

Amide coupling : Reaction of benzothiophene-5-amine with 3,5-dimethoxybenzoyl chloride using coupling agents (e.g., HATU) in solvents like DCM or DMF .

- Optimization strategies :

- Temperature : 0–25°C to minimize side reactions.

- Catalysts : Triethylamine or DMAP to enhance reaction efficiency.

- Purity control : Column chromatography (silica gel, ethyl acetate/hexane) for isolation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key methods :

- NMR (1H, 13C, 2D-COSY) : Confirms regiochemistry of the benzothiophene and methoxy group positions .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assay systems?

- Approach :

- Assay validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell-based proliferation assays).

- Dose-response profiling : Identify IC₅₀ discrepancies due to solubility limits or off-target effects.

- Metabolic stability testing : Use liver microsomes to assess if metabolites contribute to activity variations .

- Example : Inconsistent anticancer activity in MCF-7 vs. HeLa cells may stem from differential expression of target proteins (e.g., kinases or caspases) .

Q. What advanced computational methods are suitable for predicting binding affinity with potential protein targets?

- Recommended tools :

- Molecular docking (AutoDock Vina, Glide) : Predict binding modes to enzymes like COX-2 or tyrosine kinases.

- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-protein complexes over 100+ ns trajectories.

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity trends .

- Case study : MD simulations revealed that the benzothiophene moiety stabilizes hydrophobic interactions with the ATP-binding pocket of EGFR kinase .

Q. How does the benzothiophene moiety influence pharmacokinetic properties such as solubility and metabolic stability?

- Key findings :

- Solubility : LogP ~3.5 (predicted) indicates moderate lipophilicity, requiring formulation with cyclodextrins or PEG for in vivo studies.

- Metabolic stability : Benzothiophene reduces oxidative metabolism compared to phenyl rings, as shown in cytochrome P450 inhibition assays .

- Experimental design :

- In vitro ADME : Parallel artificial membrane permeability assay (PAMPA) for absorption prediction.

- Hepatocyte clearance assays : Quantify phase I/II metabolism rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.